Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate
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Overview
Description
Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate is a complex organic compound with the molecular formula C16H22N2O4 It is characterized by a pyrrolidine ring substituted with a tert-butyl group, a methyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and pyridinyl groups are introduced through substitution reactions using specific reagents and catalysts.
Esterification: The final step involves esterification to form the dicarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate: Similar in structure but may have different substituents or functional groups.
Trans-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate: A stereoisomer with different spatial arrangement of atoms.
1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate: Without the cis configuration.
Uniqueness
This compound is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different interactions with molecular targets compared to its trans isomer or other similar compounds .
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (2S,3R)-2-pyridin-3-ylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-7-12(14(19)21-4)13(18)11-6-5-8-17-10-11/h5-6,8,10,12-13H,7,9H2,1-4H3/t12-,13-/m1/s1 |
InChI Key |
VYUMEEOXOUUJKK-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CN=CC=C2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)C(=O)OC |
Origin of Product |
United States |
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